![molecular formula C21H16ClN3O3 B4625085 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine](/img/structure/B4625085.png)
3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves regiospecific reactions, where the exact regioisomer formed can be determined using spectroscopic techniques and confirmed by single-crystal X-ray analysis (Kumarasinghe, Hruby, & Nichol, 2009). Synthesis pathways often include reactions that are sensitive to the positions of substituents on the rings, highlighting the complexity and precision required in synthesizing such molecules.
Molecular Structure Analysis
Crystal structure determination and molecular docking studies provide insights into the molecular configuration and potential interactions of compounds with biological targets. These analyses involve advanced spectroscopic methods and computational chemistry techniques to reveal detailed structural features (Sivakumar et al., 2021).
Chemical Reactions and Properties
Compounds with similar structures exhibit a range of chemical reactivities, including nucleophilic attacks and thermodynamic stability, as determined by computational methods and experimental data. The reactivity can be further understood through natural bond orbital (NBO) analysis and hyperpolarizability studies, providing insights into the electron distribution and stability of the compounds (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties of such compounds, including crystal packing and intermolecular interactions, can be elucidated through X-ray crystallography. This allows for the exploration of the structural configuration and the impact of various substituents on the overall molecular architecture (Moustafa & Girgis, 2007).
Scientific Research Applications
Anticancer and Antimicrobial Potential
Studies have focused on the synthesis of heterocyclic compounds incorporating elements like oxazole, pyrazoline, and pyridine due to their potential biological activities. For instance, Katariya et al. (2021) synthesized compounds studied for anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), with certain derivatives showing high potency. Additionally, these compounds displayed antibacterial and antifungal activities, suggesting their utility in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Organic Light Emitting Diodes (OLEDs)
The synthesis and application of pyridine- and oxadiazole-containing materials have been explored for their use in organic light-emitting diodes (OLEDs). Wang et al. (2001) investigated new bis(1,3,4-oxadiazole) systems for use as hole-blocking materials in LEDs, indicating the potential of such compounds to enhance device efficiency (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001).
Molecular Docking and Antimicrobial Activity
Research on molecular structure, spectroscopic, and quantum chemical calculations of related compounds has been conducted to explore their antimicrobial activity. For example, Sivakumar et al. (2021) carried out a conjugated experimental and theoretical vibrational study on a molecule with a similar structure, demonstrating its antibacterial and antifungal effects through molecular docking simulations (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
Material Science and Corrosion Inhibition
The synthesis of pyrazolo-pyridine derivatives has been explored for their application as corrosion inhibitors, crucial for industrial processes. Dohare et al. (2018) synthesized three pyrazolo-pyridine derivatives and evaluated their efficacy as corrosion inhibitors for mild steel in acidic media, highlighting the potential of such compounds in industrial applications (Dohare, Quraishi, Verma, Lgaz, Salghi, & Ebenso, 2018).
properties
IUPAC Name |
5-(4-chlorophenyl)-3-[2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3/c1-26-16-5-3-4-14(12-16)18-11-10-17(21(23-18)27-2)19-24-20(28-25-19)13-6-8-15(22)9-7-13/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYLSJRWGSETBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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